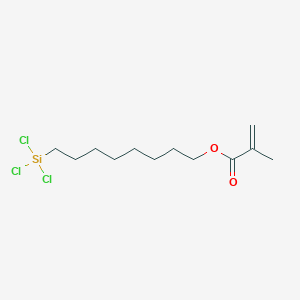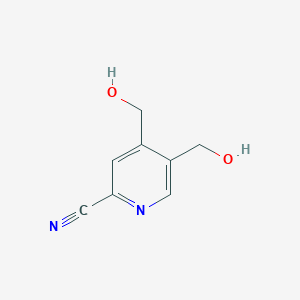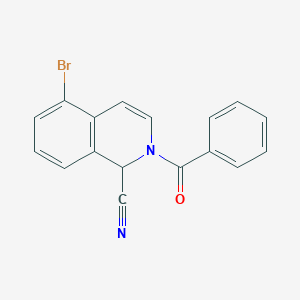![molecular formula C12H22N2O B8470828 N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B8470828.png)
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom
Métodos De Preparación
The synthesis of N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 1-Cyclohexylmethylpiperid-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mecanismo De Acción
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, leading to various biological effects. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine can be compared with other oxime compounds such as:
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H22N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11,15H,1-10H2 |
Clave InChI |
LSDOLRGXEPIDLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2CCC(=NO)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



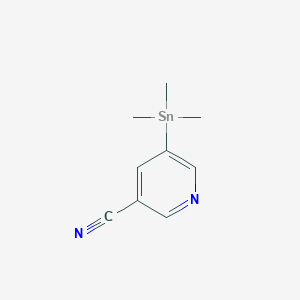
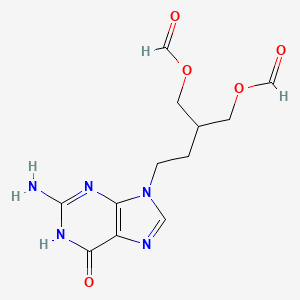
![Ethyl 3-amino-4-[[3-(dimethylamino)propyl]amino]benzoate](/img/structure/B8470773.png)
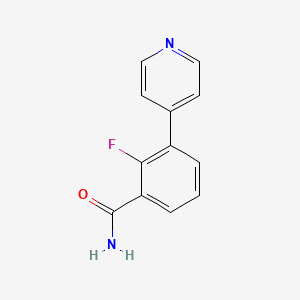
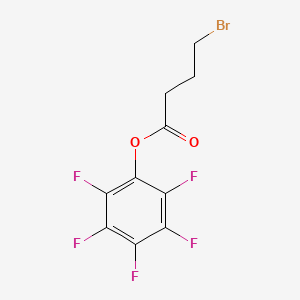
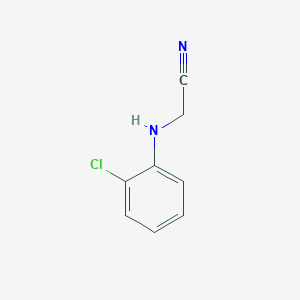

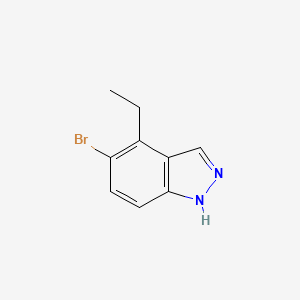
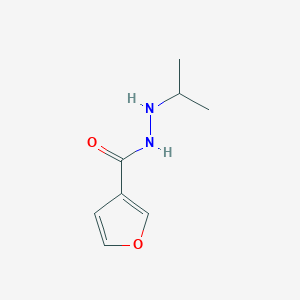
![2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470808.png)
